![molecular formula C13H11N3OS B4658763 2-cyano-2-(4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)acetamide](/img/structure/B4658763.png)
2-cyano-2-(4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)acetamide
Overview
Description
2-cyano-2-(4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)acetamide, also known as MTTCA, is a heterocyclic compound that has been widely studied in scientific research due to its potential biological activities. This molecule is synthesized through a multi-step process that involves the condensation of 2-aminothiazole with ethyl cyanoacetate, followed by a series of reactions involving the addition of phenyl and methyl groups.
Mechanism of Action
The mechanism of action of 2-cyano-2-(4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)acetamide is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in various biological processes. For example, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. In addition, this compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Furthermore, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-cyano-2-(4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)acetamide in lab experiments is that it has been extensively studied and its biological activities are well-characterized. Furthermore, this compound is relatively easy to synthesize and is commercially available. However, one limitation of using this compound in lab experiments is that it may have off-target effects on other enzymes and signaling pathways, which could complicate the interpretation of results.
Future Directions
There are several future directions for research on 2-cyano-2-(4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)acetamide. One area of interest is the development of this compound analogs with improved potency and selectivity for specific biological targets. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential off-target effects on other biological processes.
Scientific Research Applications
2-cyano-2-(4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)acetamide has been widely studied in scientific research due to its potential biological activities. This molecule has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. In addition, this compound has been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(2Z)-2-cyano-2-(4-methyl-3-phenyl-1,3-thiazol-2-ylidene)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-9-8-18-13(11(7-14)12(15)17)16(9)10-5-3-2-4-6-10/h2-6,8H,1H3,(H2,15,17)/b13-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNRKAMIIRZLDY-QBFSEMIESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C(C#N)C(=O)N)N1C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CS/C(=C(/C#N)\C(=O)N)/N1C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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